3-Nitropyridine
Description
Properties
CAS No. |
1232169-18-4 |
|---|---|
Molecular Formula |
C5H4N2O2 |
Molecular Weight |
124 |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
3-Nitropyridine serves as a critical intermediate in the synthesis of various heterocyclic compounds. Its derivatives have been employed in multiple synthetic pathways, enhancing the development of new pharmaceuticals and agrochemicals.
Synthesis of Heterocycles
Recent studies have highlighted the utility of this compound in synthesizing complex heterocycles. For instance, it has been used to prepare 3-nitropyridyl isocyanates, which are valuable in 1,3-dipolar cycloaddition reactions, leading to novel compounds with potential biological activity . The versatility of this compound derivatives allows for the formation of various fused heterocycles, expanding the scope of organic synthesis .
| Compound | Synthesis Method | Applications |
|---|---|---|
| 3-Nitropyridyl Isocyanates | Nitration followed by isocyanate formation | Synthetic intermediates |
| 3-Aminopyridines | Reduction of nitro group | Pharmaceutical applications |
| N-Acylated Triazolopyridines | Multi-step synthesis from 4-aminopyridine | Drug development |
Peptide Chemistry
The 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), derived from this compound, has gained prominence as a protecting group in peptide synthesis. Its stability under various conditions makes it suitable for protecting amines and thiols during chemical reactions . This property facilitates the formation of mixed disulfides and enhances the efficiency of solid-phase peptide synthesis .
Medicinal Applications
This compound and its analogues have emerged as promising candidates in drug discovery, particularly as microtubule-targeting agents with anti-cancer properties.
Anti-Cancer Activity
Recent research has identified this compound analogues that exhibit potent anti-cancer effects by targeting microtubules. These compounds induce cell cycle arrest and inhibit tubulin polymerization, showcasing their potential as effective chemotherapeutic agents against various cancer types . Notably, these agents demonstrated reduced myelotoxicity compared to traditional microtubule-targeting drugs, making them safer alternatives for cancer treatment .
| Analogue | Mechanism of Action | Cancer Types | Toxicity Profile |
|---|---|---|---|
| 4AZA2891 | Inhibits tubulin polymerization | Colon cancer | Low myelotoxicity |
| 4AZA2996 | Binds to colchicine-site of tubulin | Broad range | Neurotoxicity present |
Biochemical Applications
This compound derivatives have been utilized in biochemical assays due to their unique properties.
Glycosidase Assays
The compound has been employed as a substrate in continuous spectrophotometric assays for glycosidases. The hydrolysis of synthesized 3-nitro-2-pyridyl glycosides allows for real-time monitoring of enzyme activity through an observable absorbance shift, facilitating kinetic studies under acidic conditions . This method enhances the understanding of enzyme mechanisms and can be adapted for other enzymatic assays.
Chemical Reactions Analysis
Nitration Mechanism
One common method for synthesizing 3-nitropyridine involves the reaction of pyridine with dinitrogen pentoxide () in an organic solvent, followed by treatment with sodium bisulfite (). The reaction proceeds through the formation of an N-nitropyridinium ion, which subsequently undergoes a sigmatropic shift leading to the formation of this compound. This mechanism has been elucidated in various studies, demonstrating the migration of the nitro group within the pyridine ring structure .
Reaction Conditions and Yields
The nitration process can be optimized by adjusting parameters such as solvent choice and concentration of reactants. For instance, using dichloromethane or nitromethane as solvents has been shown to enhance yields. Typical yields for this synthesis can range from moderate to high, depending on the specific conditions employed .
Chemical Reactions Involving this compound
This compound exhibits a variety of chemical reactivity due to its electron-withdrawing nitro group, which influences its behavior in electrophilic and nucleophilic substitution reactions.
Electrophilic Substitution Reactions
In electrophilic aromatic substitution reactions, this compound can act as a substrate for further functionalization:
-
Nitration : Further nitration can occur at other positions on the ring, typically yielding products such as 4-nitro-3-nitropyridine.
-
Amination : The compound can also undergo amination reactions where nucleophiles such as amines attack the ring, particularly in the para position relative to the nitro group .
Nucleophilic Substitution Reactions
Due to its electron-deficient nature, this compound is susceptible to nucleophilic attack:
-
Vicarious Nucleophilic Substitution (VNS) : This method allows for selective substitution at positions ortho or para to the nitro group. For example, reactions with hydroxylamine yield aminopyridines .
-
Oxidative Nucleophilic Substitution : In liquid ammonia at low temperatures, oxidative amination can occur, producing various substituted derivatives .
Functionalization
Recent studies have explored functionalization strategies involving this compound derivatives:
-
Synthesis of Complex Molecules : The compound serves as a precursor for synthesizing more complex structures including imidazopyridines and other biologically active compounds .
-
Photophysical Properties : Modified derivatives of this compound have been investigated for their photophysical properties, showing potential applications in materials science .
Comparison with Similar Compounds
Positional Isomers of Nitropyridine
The position of the nitro group on the pyridine ring drastically alters chemical and biological behavior:
Key Insight : The 3-nitro isomer balances reactivity and stability, making it more synthetically versatile than its 2- and 4-nitro counterparts .
Functionalized Derivatives of this compound
Substituents beyond the nitro group further modulate properties:
Electron-Donating vs. Electron-Withdrawing Groups
| Compound | Substituents | Key Effects | Applications |
|---|---|---|---|
| This compound 1-oxide | N-oxide + 3-nitro | Enhanced reactivity due to N-oxide’s electron-withdrawing effect | Catalysis, agrochemicals |
| 4-Cyclopropoxy-3-methoxy-2-nitropyridine | Methoxy + cyclopropoxy + 3-nitro | Increased steric bulk and solubility; unique reaction pathways | Drug discovery |
| 2-Chloro-6-(difluoromethoxy)-3-nitropyridine | Chloro + difluoromethoxy + 3-nitro | Synergistic electronic effects; improved bioactivity | Antimicrobial agents |
Key Insight : Electron-withdrawing groups (e.g., Cl, CF₃O) amplify the nitro group’s reactivity, while electron-donating groups (e.g., methoxy) alter solubility and steric interactions .
Substituent Position and Bioactivity
| Compound | Substituent Position | Biological Activity | Mechanism Insights |
|---|---|---|---|
| 2-(3-Nitrophenyl)pyrrolidine | 3-Nitro on phenyl ring | Significant anticancer activity | Nitro group reduction generates ROS |
| 2-(4-Nitrophenyl)pyrrolidine | 4-Nitro on phenyl ring | Moderate anticancer activity | Reduced ROS generation efficiency |
| 2-(Benzylthio)-3-nitropyridine | Benzylthio at 2-position + 3-nitro | Antibacterial activity | Thioether group enhances membrane targeting |
Key Insight : Meta-substitution (3-position) on aromatic rings often optimizes bioactivity by balancing electronic and steric effects .
Structural Analogues with Modified Cores
| Compound | Core Structure | Unique Features | Applications |
|---|---|---|---|
| 3-Nitro-2-vinylpyridine | Pyridine + vinyl + 3-nitro | Polymerization capability; dual reactivity | Materials science |
| 4-Methyl-3-nitro-2-phenylpyridine | Pyridine + methyl + phenyl + 3-nitro | Enhanced lipophilicity and target binding | Anticancer drug leads |
| 6-Chloro-2-(isopentyloxy)-3-nitropyridine | Pyridine + Cl + isopentyloxy + 3-nitro | Improved pharmacokinetics | Anti-inflammatory agents |
Key Insight : Hybrid structures combining nitro groups with alkyl/aryl substituents expand utility in drug design and materials engineering .
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling 3-nitropyridine in laboratory settings?
- Methodological Answer : Prioritize adherence to GHS classification (UN 2811, Hazard Class 6.1) . Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of toxic vapors. Store in a cool, dry, ventilated area away from oxidizers and acids due to potential hazardous reactions . For spills, neutralize with inert adsorbents and dispose of as toxic waste.
Q. What synthetic routes are available for preparing this compound, and how do their yields compare?
- Methodological Answer : The Kyodai nitration method modified by Bakke produces this compound via ozonolysis-mediated C-nitration of pyridine with nitrogen dioxide, achieving ~65% yield . Alternative routes include nitro group introduction via electrophilic aromatic substitution under acidic conditions, but regioselectivity challenges may reduce yields. Optimize reaction parameters (e.g., temperature, stoichiometry) and confirm purity via HPLC or GC-MS.
Q. How can researchers purify this compound to achieve high-purity standards for synthetic applications?
- Methodological Answer : Use column chromatography with silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) to remove nitro-byproducts. Recrystallization from ethanol or dichloromethane can further enhance purity. Validate purity via melting point analysis (literature range: 78–80°C) and H NMR (characteristic aromatic proton signals at δ 8.5–9.0 ppm).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) rationalize the regioselectivity of this compound in hetero-Diels-Alder reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model transition states and intermediate energies. For example, this compound acts as an electron-deficient dienophile, favoring γ-C-H arylation via carboxylate-assisted concerted metalation-deprotonation (CAMD) pathways . Compare frontier molecular orbitals (HOMO/LUMO) of reactants to predict regioselectivity and validate with experimental yields .
Q. What strategies optimize transition-metal-catalyzed γ-C-H arylation of fused this compound derivatives?
- Methodological Answer : Use palladium(II) acetate with pivalic acid as a co-catalyst to promote γ-C-H activation. Monitor reaction progress via in situ FTIR or LC-MS to detect intermediates. Adjust ligand design (e.g., bidentate phosphines) to enhance catalytic turnover. For example, CuI complexes in acetonitrile improve fluorescence-based detection of reaction byproducts .
Q. How do non-covalent interactions (e.g., C–H···π, N–O···π) influence the crystal packing of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., Bruker SMART APEX CCD) reveals orthorhombic packing (space group Pbca) with interlayer C–H···π and N–O···π interactions stabilizing the lattice . Compare Hirshfeld surface analysis for derivatives like 2-(4-methoxyphenoxy)-3-nitropyridine to quantify interaction contributions .
Data Contradiction & Analysis
Q. How should researchers address discrepancies in reported yields for this compound synthesis methods?
- Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Use Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity). Cross-validate with computational models (DFT) to identify kinetic vs. thermodynamic control in nitration pathways .
Q. What analytical techniques resolve ambiguities in reaction mechanisms involving this compound?
- Methodological Answer : Combine N-labeled NMR to track nitro-group behavior with time-resolved UV-Vis spectroscopy for intermediate detection. For domino reactions (e.g., P-DA cycloaddition followed by nitroso acid elimination), use high-resolution mass spectrometry (HRMS) to confirm transient species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
